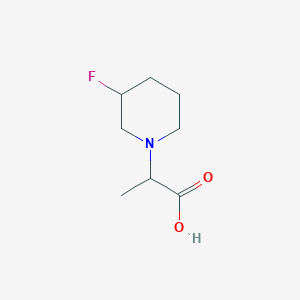

2-(3-Fluoropiperidin-1-yl)propanoic acid

Description

Properties

IUPAC Name |

2-(3-fluoropiperidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO2/c1-6(8(11)12)10-4-2-3-7(9)5-10/h6-7H,2-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWXMFQIPBHOMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCCC(C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Fluoropiperidin-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a propanoic acid moiety linked to a piperidine ring with a fluorine substituent. This structure is significant as it influences the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Specific mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for metabolic processes, which can lead to altered cellular functions.

- Receptor Modulation : It has been shown to interact with specific receptors, potentially leading to changes in signaling cascades that affect cell behavior.

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. For instance, derivatives of similar structures have shown effectiveness against Staphylococcus aureus and Candida albicans .

- Analgesic Effects : Some studies have indicated that compounds structurally related to this compound may possess analgesic properties, acting as antagonists at pain-related receptors .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of derivatives similar to this compound. At concentrations around 64 µg/mL, these compounds demonstrated significant activity against yeast-like fungi and Gram-positive bacteria. The results highlighted the potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Analgesic Properties

In a neuropathic pain model, certain analogs exhibited strong analgesic effects. These compounds were noted for their potency in antagonizing capsaicin-induced pain responses in animal models, suggesting a potential role in pain management therapies .

Table 1: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Antagonism of TRPV1

One of the most significant applications of 2-(3-Fluoropiperidin-1-yl)propanoic acid is its role as a potent antagonist of the transient receptor potential vanilloid 1 (TRPV1). This receptor is known for its involvement in pain sensation and inflammatory responses. Research has shown that derivatives of this compound exhibit high binding affinity and antagonistic activity against TRPV1, making them potential candidates for analgesic therapies. For instance, a study found that certain analogues demonstrated remarkable potency in inhibiting capsaicin-induced activation of TRPV1, with some compounds being up to 100-fold more effective than their parent compounds .

Neuropathic Pain Management

Analgesic Properties

The analgesic properties of this compound have been highlighted in several studies focusing on neuropathic pain models. In animal studies, compounds derived from this structure showed significant analgesic effects with minimal side effects, indicating their potential for treating chronic pain conditions without the adverse effects commonly associated with opioid therapies .

Structure-Activity Relationship Studies

Designing New Analogues

The exploration of structure-activity relationships (SAR) has been crucial in optimizing the efficacy and safety profiles of derivatives based on this compound. By modifying various substituents on the core structure, researchers have been able to enhance binding affinity and selectivity for TRPV1 while reducing off-target effects. This approach has led to the identification of several promising candidates for further development .

Potential Anti-Cancer Applications

Histone Methyltransferase Inhibition

Emerging research suggests that compounds related to this compound may also act as inhibitors of histone methyltransferases, particularly EZH2. EZH2 is implicated in various cancers, and its inhibition could lead to new therapeutic strategies for cancer treatment. The structural characteristics of this compound allow it to interact effectively with the target enzyme, providing a pathway for developing novel anti-cancer agents .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Comparison with Similar Compounds

Table 1: Key Properties of 2-(3-Fluoropiperidin-1-yl)propanoic Acid and Analogs

*Position of phenyl substitution unspecified in evidence.

Key Observations:

Fluorine vs. Hydroxyl Substitution: The 3-fluoro group in the target compound likely increases lipophilicity compared to the 3-hydroxy analog (173.21 g/mol), which may enhance membrane permeability but reduce aqueous solubility .

Aromatic vs. Aliphatic Substituents :

- The phenyl -substituted analog (233.31 g/mol) exhibits significantly higher molecular weight and lipophilicity, which could enhance binding to hydrophobic protein pockets but compromise solubility .

Piperidine vs.

Research Findings and Implications

Preparation Methods

Fluorination of Piperidine Precursors

One common method involves the fluorination of piperidine rings at the 3-position. This can be achieved by selective halogenation or nucleophilic substitution on appropriately substituted piperidine intermediates. For example, fluorination reagents such as Selectfluor or electrophilic fluorinating agents are used to introduce fluorine selectively into the piperidine ring.

Synthesis via Piperidin-4-one Derivatives

A closely related synthetic pathway involves the preparation of 1-(3-fluorobenzoyl)piperidin-4-one derivatives, which can be subsequently transformed into fluorinated piperidine compounds. According to a synthetic procedure for benzoylpiperidin-4-one derivatives, 4-piperidone hydrochloride monohydrate is reacted with fluorinated benzoyl chlorides under controlled temperature and basic conditions (triethylamine in dichloromethane) to yield fluorinated piperidin-4-one intermediates with moderate to good yields (47–60%).

The key steps include:

- Addition of 3-chloro-4-fluorobenzoyl chloride to 4-piperidone hydrochloride monohydrate in the presence of triethylamine at 0 °C.

- Stirring at room temperature for 12 hours.

- Workup involving acid-base extraction and purification by flash chromatography.

These intermediates can be further functionalized to introduce the propanoic acid moiety.

Representative Synthetic Route and Reaction Conditions

Research Findings and Optimization Notes

- The acylation step using fluorinated benzoyl chlorides is sensitive to temperature and stoichiometry to avoid side reactions and maximize yield.

- Fluorination at the 3-position of piperidine requires regioselective control; electrophilic fluorination reagents provide better selectivity.

- Esterification and subsequent hydrazide formation methods reported for related fluorinated propanoic acids can be adapted for this compound to improve synthetic efficiency.

- Purification by flash chromatography or recrystallization is essential to obtain high purity products suitable for further biological evaluation.

Summary Table of Key Synthetic Parameters

Q & A

How can the synthesis of 2-(3-Fluoropiperidin-1-yl)propanoic acid be optimized to improve yield and enantiomeric purity?

Methodological Answer:

Synthetic optimization should focus on (i) protecting group strategies for the piperidine nitrogen and (ii) stereochemical control during fluorination. For example, tert-butoxycarbonyl (Boc) protection can prevent side reactions during coupling steps . Fluorination at the 3-position of piperidine may employ electrophilic fluorinating agents (e.g., Selectfluor) under anhydrous conditions. Post-synthesis, chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) can resolve enantiomers, with purity verified via and polarimetry .

What advanced analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

Combine LC-MS (for molecular weight confirmation) with 2D NMR (e.g., HSQC and HOESY) to resolve stereochemical ambiguities . X-ray crystallography is critical for absolute configuration determination, especially when synthesizing enantiopure forms . For impurity profiling, use UPLC with charged aerosol detection (CAD) to quantify trace byproducts like de-fluorinated analogs .

How can researchers address stability challenges in this compound under physiological conditions?

Methodological Answer:

The compound’s stability is pH-dependent due to the fluoropiperidine moiety’s susceptibility to hydrolysis. Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–9) to identify degradation pathways. Lyophilization in amber vials under argon and storage at -20°C minimizes hydrolysis and oxidation . For in vitro assays, use freshly prepared solutions in DMSO-d6 or PBS with 0.1% BSA to prevent aggregation .

What experimental designs are suitable for evaluating the biological activity of this compound?

Methodological Answer:

Prioritize enzyme inhibition assays (e.g., fluorometric assays for kinases or GPCRs) using recombinant proteins. For cell-based studies, employ HEK-293 or CHO-K1 cells transfected with target receptors, monitoring intracellular calcium flux via FLIPR. Dose-response curves (0.1–100 µM) and Schild regression analysis can determine IC and mechanism of action . Include positive controls (e.g., known inhibitors) and validate results with siRNA knockdown .

How can enantiomeric separation of this compound be achieved for pharmacological studies?

Methodological Answer:

Use dynamic kinetic resolution with chiral catalysts (e.g., Ru-BINAP complexes) during synthesis or post-synthetic enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) . For analytical separation, employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) with hexane:isopropanol gradients. Confirm enantiopurity via circular dichroism (CD) spectroscopy .

What computational approaches predict the binding interactions of this compound with biological targets?

Methodological Answer:

Perform molecular docking (AutoDock Vina or Schrödinger Glide) using crystal structures of target proteins (e.g., PDB entries). Complement with molecular dynamics simulations (AMBER or GROMACS) to assess fluorine’s role in binding affinity and residence time. DFT calculations (B3LYP/6-311+G**) can model the electronic effects of the fluoropiperidine ring on hydrogen-bonding interactions .

How should researchers resolve contradictory data regarding the compound’s pharmacokinetic properties?

Methodological Answer:

Contradictions in bioavailability or metabolism may arise from species-specific differences (e.g., rat vs. human microsomes). Conduct cross-species in vitro metabolic profiling using liver microsomes or hepatocytes, identifying metabolites via LC-HRMS. Validate findings with PBPK modeling (GastroPlus) to extrapolate human clearance rates. Replicate studies under standardized conditions (e.g., ISO 17025) .

What strategies identify and quantify metabolites of this compound in vivo?

Methodological Answer:

Use radiotracer studies (-labeled compound) to track metabolic pathways in rodents. Isolate metabolites from plasma/urine via SPE cartridges and characterize them using LC-HRMS/MS (Q-Exactive Orbitrap). For phase II metabolites (e.g., glucuronides), employ β-glucuronidase hydrolysis followed by .

How can structure-activity relationship (SAR) studies optimize this compound derivatives?

Methodological Answer:

Systematically modify the (i) fluoropiperidine ring (e.g., 4,4-difluoro analogs), (ii) propanoic acid chain (e.g., methyl ester prodrugs), and (iii) substituents on adjacent carbons. Test analogs in parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayers to correlate lipophilicity (logP) with permeability .

What protocols ensure safe handling and waste disposal of this compound in laboratory settings?

Methodological Answer:

Follow OSHA guidelines for fluorinated compounds: use fume hoods, nitrile gloves, and sealed containers. Neutralize waste with 10% NaOH (hydrolysis of acid moiety) and incinerate at >1000°C to degrade fluorinated byproducts. Monitor airborne particulates with real-time FTIR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.